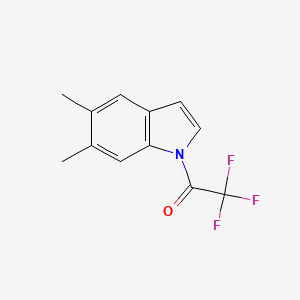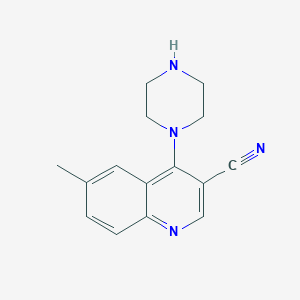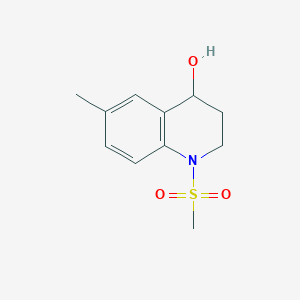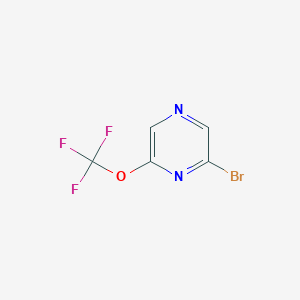![molecular formula C15H20N2O B11867134 1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
1-Isopropylspiro[indoline-3,4'-piperidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona es un compuesto spirocíclico que pertenece a la clase de las espiropiranas. Estos compuestos son conocidos por sus características estructurales únicas, que incluyen una unión spiro que conecta dos sistemas cíclicos distintos.
Métodos De Preparación
La síntesis de 1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona generalmente involucra reacciones de cicloisomerización. Un método incluye el uso de cicloisomerización quelatocontrolada catalizada por Ag(I)/PPh3 de triptamina-ynamidas . Esta reacción se lleva a cabo bajo condiciones específicas para lograr una alta diastereoselectividad. Los métodos de producción industrial pueden implicar procesos de cicloisomerización similares, optimizados para la síntesis a gran escala.
Análisis De Reacciones Químicas
1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones moleculares y vías biológicas.
Industria: Se utiliza en la producción de materiales inteligentes y electrónica molecular.
Mecanismo De Acción
El mecanismo de acción de 1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona implica su capacidad de sufrir isomerización entre diferentes formas. Esta isomerización puede ser desencadenada por estímulos externos como la luz, la temperatura y los cambios de pH . Los objetivos y vías moleculares involucrados incluyen interacciones con receptores y enzimas específicos, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona se puede comparar con otros derivados de espiropirano, como las espiro[indolina-3,4’-piridinas] y las espiro[indolina-3,4’-piridinonas] . Estos compuestos comparten características estructurales similares pero difieren en sus sistemas cíclicos y grupos funcionales específicos. La singularidad de 1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona radica en su sustitución específica de isopropilo, que puede influir en su reactividad química y actividad biológica.
Conclusión
1-Isopropilspiro[indolina-3,4’-piperidin]-2-ona es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura y reactividad únicas lo convierten en un tema valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C15H20N2O |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-propan-2-ylspiro[indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-11(2)17-13-6-4-3-5-12(13)15(14(17)18)7-9-16-10-8-15/h3-6,11,16H,7-10H2,1-2H3 |
Clave InChI |
CSXJZCKYDIBYKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C3(C1=O)CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)

![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)




![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)




![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
